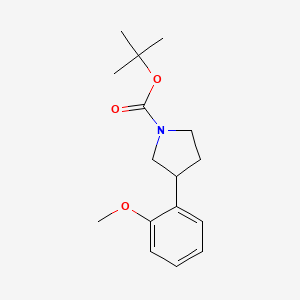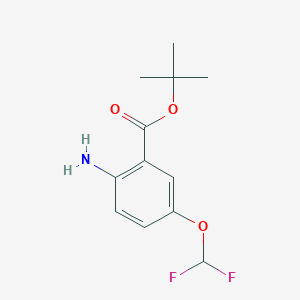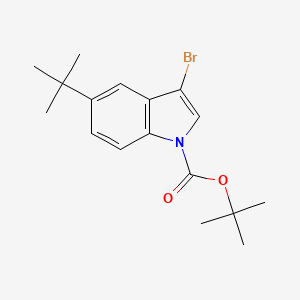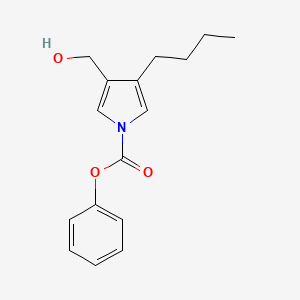
Phenyl 3-Butyl-4-(hydroxymethyl)-1H-pyrrole-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenyl 3-Butyl-4-(hydroxymethyl)-1H-pyrrole-1-carboxylate is a complex organic compound that belongs to the class of pyrroles Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom This particular compound is characterized by the presence of a phenyl group, a butyl chain, and a hydroxymethyl group attached to the pyrrole ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Phenyl 3-Butyl-4-(hydroxymethyl)-1H-pyrrole-1-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of a suitable pyrrole precursor with phenyl and butyl substituents under controlled conditions. The hydroxymethyl group can be introduced through selective hydroxylation reactions. Catalysts and reagents such as palladium or copper complexes are often employed to facilitate these transformations.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on the desired yield, purity, and cost-effectiveness. Advanced techniques such as microwave-assisted synthesis or green chemistry approaches may also be utilized to enhance efficiency and reduce environmental impact.
化学反应分析
Types of Reactions: Phenyl 3-Butyl-4-(hydroxymethyl)-1H-pyrrole-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or hydrocarbons.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the phenyl or butyl groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group may yield phenyl 3-butyl-4-formyl-1H-pyrrole-1-carboxylate.
科学研究应用
Phenyl 3-Butyl-4-(hydroxymethyl)-1H-pyrrole-1-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
作用机制
The mechanism of action of Phenyl 3-Butyl-4-(hydroxymethyl)-1H-pyrrole-1-carboxylate involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to active sites, inhibiting or activating specific pathways, or inducing conformational changes in target molecules. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its full potential.
相似化合物的比较
- Phenyl 3-Butyl-4-(methoxymethyl)-1H-pyrrole-1-carboxylate
- Phenyl 3-Butyl-4-(aminomethyl)-1H-pyrrole-1-carboxylate
- Phenyl 3-Butyl-4-(chloromethyl)-1H-pyrrole-1-carboxylate
Comparison: Phenyl 3-Butyl-4-(hydroxymethyl)-1H-pyrrole-1-carboxylate is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit different solubility, stability, and interaction profiles with biological targets, making it a valuable compound for specific applications.
属性
分子式 |
C16H19NO3 |
|---|---|
分子量 |
273.33 g/mol |
IUPAC 名称 |
phenyl 3-butyl-4-(hydroxymethyl)pyrrole-1-carboxylate |
InChI |
InChI=1S/C16H19NO3/c1-2-3-7-13-10-17(11-14(13)12-18)16(19)20-15-8-5-4-6-9-15/h4-6,8-11,18H,2-3,7,12H2,1H3 |
InChI 键 |
YLFYVFALABNQRI-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1=CN(C=C1CO)C(=O)OC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{[2-(Tetrahydro-2H-pyran-2-yloxy)ethyl]oxy}aniline](/img/structure/B13680610.png)
![Thieno[2,3-d]pyrimidin-6-ylmethanol](/img/structure/B13680616.png)

![5,6-Dimethoxy-3-methylbenzo[c]isoxazole](/img/structure/B13680627.png)
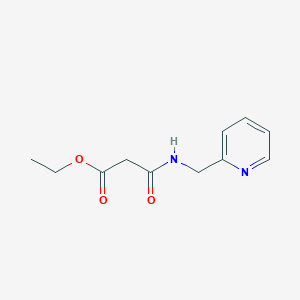
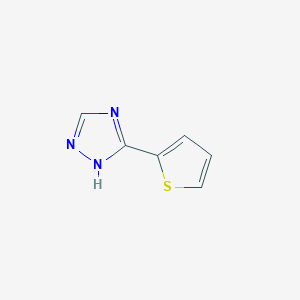
![1'-benzyl-7-methylspiro[3,4-dihydro-1H-1,8-naphthyridine-2,3'-pyrrolidine]](/img/structure/B13680652.png)
![2-(3,4-Dichlorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13680660.png)
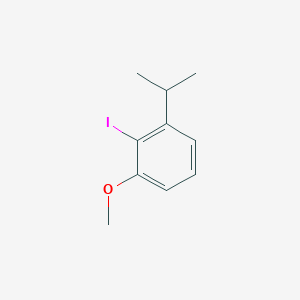
![Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole-2-carboxylate](/img/structure/B13680665.png)

